molecular formula C6H5FO3S B3051889 4-Hydroxybenzene-1-sulfonyl fluoride CAS No. 368-87-6

4-Hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B3051889
CAS No.: 368-87-6
M. Wt: 176.17 g/mol
InChI Key: FYIHSKNNTBQVMV-UHFFFAOYSA-N
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Description

4-Hydroxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H5FO3S. It is a sulfonyl fluoride derivative of phenol, characterized by the presence of a hydroxyl group (-OH) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring. This compound is known for its reactivity and is used in various chemical and biological applications.

Mechanism of Action

Target of Action

4-Hydroxybenzene-1-sulfonyl fluoride, also known as 4-hydroxybenzenesulfonyl fluoride, is a sulfonyl fluoride (SF) compound . SF compounds have been identified and utilized in the realms of biology, pharmaceuticals, and functional molecules for their unique stability-reactivity balance . They are privileged motifs in the selective covalent interaction with context-specific amino acids or proteins for diverse applications .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily amino acids or proteins . Due to their relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, SF electrophiles can interact selectively with these targets . This interaction can lead to the inactivation of these enzymes, thereby affecting their function .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the target proteins or amino acids . By interacting with these targets, the compound can influence the pathways in which they are involved. The downstream effects of this interaction depend on the specific roles of the targets within these pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is predicted to have high gastrointestinal absorption and is BBB permeant . . These properties can impact the compound’s bioavailability.

Result of Action

The result of the action of this compound at the molecular and cellular level involves changes in the function of the target proteins or amino acids . By interacting with these targets, the compound can affect their activity, leading to changes in the biochemical pathways in which they are involved .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the presence of other substances or changes in conditions such as temperature . These factors can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzenesulfonyl chloride with potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is efficient and provides good yields under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct fluorination of sulfonates or sulfonic acids using fluorinating agents. This process is advantageous due to the availability and low cost of the starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl fluoride group can be reduced to sulfonamides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfonamides.

Scientific Research Applications

4-Hydroxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzenesulfonyl chloride
  • 4-Hydroxybenzenesulfonamide
  • 4-Hydroxybenzenesulfonic acid

Uniqueness

4-Hydroxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity makes it particularly valuable in applications requiring selective covalent modification of biomolecules .

Properties

IUPAC Name

4-hydroxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIHSKNNTBQVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308840
Record name 4-Hydroxybenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-87-6
Record name NSC210243
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210243
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxybenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybenzene-1-sulfonyl fluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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